Lucitanib acts as a potent ATP-competitive inhibitor, binding to the kinase domains of its target receptors. A detailed structural analysis with FGFR1 reveals it binds to a unique DFG-Din inactive conformation, classifying it as a Type I½A inhibitor [1].
The specific molecular interactions within the FGFR1 kinase domain include [1]:
This binding mode allows this compound to occupy multiple regions of the kinase pocket, including the front cleft, gate area, back cleft, and ATP-binding pockets I-A and I-B [1].
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for its primary kinase targets, demonstrating its potency in the low nanomolar range [1]:
| Kinase Target | IC50 Value (nM) |
|---|---|
| VEGFR1 | 7 nM |
| VEGFR2 | 25 nM |
| VEGFR3 | 10 nM |
| FGFR1 | 7 - 17.5 nM |
| FGFR2 | 82.5 nM |
| PDGFRα | 13 nM |
| PDGFRβ | 8 nM |
| c-Src | 4.9 nM |
Methodologies from key studies illustrate how this compound's activity is validated in biological models.
The combined inhibition of VEGFR, FGFR, and PDGFR by this compound results in a multi-faceted attack on the tumor [1] [2] [3]:
This compound's multi-target inhibition simultaneously disrupts tumor vasculature and cancer cell growth.
Emerging research highlights that this compound's MoA lends itself to combination strategies:
The promising preclinical profile of this compound has translated into clinical investigation, particularly in cancers harboring FGF pathway aberrations or those sensitive to anti-angiogenesis.
The table below summarizes key efficacy findings from selected clinical trials [4] [5]:
| Cancer Type / Population | Trial Phase | Reported Efficacy |
|---|---|---|
| FGF-aberrant Breast Cancer | I/IIa | Objective Response Rate (ORR): 50% (6/12 patients) [4] |
| HR+/HER2- mBC (FGFR1-amplified) | II (FINESSE) | ORR: 19% [4] |
| Recurrent/Metastatic Nasopharyngeal Carcinoma (NPC) | Ib | ORR: 20% (continuous dosing); Disease Control Rate (DCR): 90% [5] |
| Advanced Solid Tumors (Angiogenesis-sensitive) | I/IIa | ORR: 26% [5] |
The most common treatment-related adverse events are hypertension, proteinuria, and asthenia, which are considered on-target effects related to VEGFR inhibition and are generally manageable with supportive care and dose modification [4] [5].
Lucitanib's research application is rooted in its dual mechanism of action, which simultaneously blocks two key signaling pathways that support tumor growth.
This compound's dual inhibition of VEGFR and FGFR signaling pathways and its impact on the tumor microenvironment.
This compound is utilized in preclinical research to investigate its anti-tumor effects across various cancer models, both as a single agent and in combination with other therapies.
Recent studies focus on combining this compound with immuno-oncology agents, as it modifies the tumor microenvironment to enhance anti-tumor immunity [4].
For researchers, here are standard protocols used to evaluate this compound's activity in preclinical models.
This assay tests the compound's ability to inhibit growth factor-driven proliferation of endothelial cells, a key model for anti-angiogenic activity [3].
This protocol evaluates the compound's antitumor activity and its effects on the tumor microenvironment in a mouse model [3] [4].
A generalized workflow for evaluating the antitumor efficacy of this compound in a mouse model.
Several clinical trials have been conducted to evaluate this compound in humans, primarily focusing on advanced solid tumors. The status of key studies is summarized below [3] [1] [6].
| Condition/Focus | NCT Number | Status | Phase |
|---|---|---|---|
| Advanced Solid Tumors | NCT01283945 | Completed | I/IIa |
| Advanced Solid Tumors, Gynecologic Cancer | NCT04042116 | Suspended | I/II |
| Breast Cancer | NCT02202746 | Terminated | II |
| Non-Small Cell Lung Cancer | NCT02109016 | Terminated | II |
This compound (also known as E-3810) is a novel dual-target inhibitor that potently blocks key receptors involved in tumor angiogenesis and growth [1] [2] [3]. The table below summarizes its core inhibitory profile.
| Target | IC50 Value | Experimental Context |
|---|---|---|
| VEGFR1 | 7 nM [1] [3] [4] | Cell-free assay [4] |
| VEGFR3 | 10 nM [1] [3] [4] | Cell-free assay [4] |
| FGFR1 | 17.5 nM [1] [3] [4] | Cell-free assay [4] |
| VEGFR2 | 25 nM [1] [3] [4] | Cell-free assay [4] |
| FGFR2 | 82.5 nM [1] [3] [4] | Cell-free assay [4] |
| CSF-1R | 5 nM [1] [5] | Information from commercial supplier [1] |
| VEGF-stimulated HUVEC proliferation | 40 nM [1] [5] | Cellular assay [1] |
| bFGF-stimulated HUVEC proliferation | 50 nM [1] [5] | Cellular assay [1] |
The potency of this compound was established through standardized biochemical and cellular assays. Here are the methodologies for key experiments cited in the search results.
This protocol measures the ability of this compound to inhibit growth factor-driven proliferation of human umbilical vein endothelial cells (HUVECs), a classic model for studying angiogenesis [2] [4].
This protocol evaluates the efficacy of this compound in inhibiting tumor growth in mouse models [2].
The following diagram illustrates the primary signaling pathways targeted by this compound and the logical flow of key experiments that demonstrate its efficacy, from in vitro mechanisms to in vivo validation.
This diagram outlines the mechanism of action and key experimental evidence for this compound, connecting biochemical targets to phenotypic effects and validation assays.
Lucitanib (E-3810) is an orally available small molecule inhibitor that targets key tyrosine kinase receptors involved in tumor angiogenesis and proliferation. This multi-kinase inhibitor exhibits potent activity against vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β), creating a broad spectrum of anti-tumor mechanisms. The drug demonstrates particularly high potency against FGFR1 (IC₅₀ 7-17.5 nM) and VEGFR2 (IC₅₀ 4-25 nM), positioning it as a dual angiogenic pathway inhibitor that simultaneously targets both VEGF and FGF signaling axes [1].
From a structural perspective, this compound is a quinoline derivative featuring aminocyclopropyl and naphthalene substituents that contribute to its binding characteristics. Crystallographic studies of this compound bound to FGFR1 reveal that the N1 of the quinoline scaffold forms a critical hydrogen bond with the backbone NH group of the hinge residue Ala564, while the carboxamide oxygen hydrogen bonds with the NH group of DFG-D641. These interactions stabilize the drug-receptor complex and contribute to the compound's high affinity for its targets. This compound binds to a DFG-Din inactive conformation of FGFR1 characterized by the autoinhibitory brake and a closed activation segment, classifying it as a type I½A inhibitor [1].
Table 1: Lucitan Kinase Inhibition Profile
| Target | IC₅₀ (nM) | Cellular Function | Therapeutic Implication |
|---|---|---|---|
| VEGFR1 | 7-12 | Angiogenesis, vasculogenesis | Anti-angiogenic activity |
| VEGFR2 | 4-25 | Angiogenesis, permeability | Primary anti-angiogenic target |
| VEGFR3 | 10 | Lymphangiogenesis | Lymphatic metastasis inhibition |
| FGFR1 | 7-17.5 | Proliferation, differentiation | Direct antitumor in FGFR-aberrant cancers |
| FGFR2 | 82.5 | Tissue repair, proliferation | Activity in gastric/endometrial cancers |
| PDGFRα | 13 | Pericyte recruitment, stroma formation | Vascular destabilization |
| PDGFRβ | 8 | Pericyte recruitment, stroma formation | Vascular destabilization |
| c-Kit | >1000 | Stem cell maintenance | Limited clinical relevance |
In FGFR1-amplified lung cancer models, this compound demonstrated remarkable efficacy, with tumor growth inhibition (TGI) exceeding 80% in multiple studies. The drug's dual mechanism of action—simultaneously targeting tumor cell proliferation through FGFR1 inhibition and disrupting tumor vasculature via VEGFR inhibition—creates a synergistic antitumor effect. In one pivotal study, two different FGFR1-amplified lung cancer xenograft models showed significantly enhanced response to this compound compared to non-amplified models, suggesting that tumors dependent on FGFR1 signaling derive particular benefit from this multi-targeted approach. The simultaneous inhibition of both VEGF and FGF receptors in FGFR1-dependent tumors appears to be therapeutically advantageous, potentially addressing compensatory pathway activation that often limits the efficacy of single-pathway inhibitors [2] [3].
In FGFR2-driven models, including gastric and endometrial cancers with FGFR2 amplifications or mutations, this compound treatment resulted in dose-dependent tumor regression. Notably, similar antitumor activity was observed in models with either wild-type or amplified/mutated FGFR2, though the magnitude of response was typically greater in the genetically altered models. This broad activity profile suggests that this compound's multi-targeted approach may be beneficial across multiple molecular contexts, with enhanced efficacy in settings where FGFR signaling plays a dominant oncogenic role. The consistent observation of marked tumor growth inhibition across all xenograft models studied, regardless of specific FGFR alteration status, underscores the compound's robust anti-angiogenic properties [2] [3] [4].
This compound's impact on the tumor vasculature represents a central component of its efficacy. Histological analyses of treated xenografts revealed dose-dependent reduction in microvessel density, as measured by CD31 immunohistochemistry, accompanied by significant tumor necrosis. The compound altered extracellular matrix composition, particularly reducing type IV collagen content, which may impair vascular stability and function. These profound effects on tumor vasculature result from the coordinated inhibition of multiple pro-angiogenic receptors: VEGFR inhibition directly targets the VEGF-driven angiogenesis pathway, while FGFR and PDGFR inhibition disrupts FGF-mediated angiogenic signaling and pericyte coverage, respectively [1].
Recent investigations have revealed that this compound also exhibits immunomodulatory activity within the tumor microenvironment. In syngeneic mouse models, treatment led to significant changes in immune cell populations, including increased CD3+CD8+ T-cell infiltration and reduction in monocyte-derived suppressor cells. Depletion studies confirmed a CD8+ T-cell-dependent component to this compound's antitumor activity, revealing that the drug's efficacy extends beyond direct anti-angiogenic and antiproliferative effects to include modulation of the tumor-immune microenvironment. This immunomodulatory dimension provides a strong rationale for combination strategies with immune checkpoint inhibitors [5].
Table 2: Summary of this compound Efficacy in Preclinical Xenograft Models
| Cancer Type | Genetic Background | Dosing Regimen | Efficacy Outcome | Proposed Mechanism |
|---|---|---|---|---|
| Lung Cancer | FGFR1 amplification | 10-25 mg/kg daily | >80% TGI | Dual VEGF/FGFR pathway inhibition |
| Gastric Cancer | FGFR2 amplification | 10-50 mg/kg daily | Dose-dependent regression | Direct FGFR2 inhibition + anti-angiogenesis |
| Endometrial Cancer | FGFR2 mutations | 25 mg/kg daily | Significant TGI | FGFR signaling blockade |
| Colon Cancer | MC38 syngeneic | 25 mg/kg daily | TGI + immune activation | VEGF inhibition + T-cell recruitment |
| Multiple Types | Various FGFR status | 10-50 mg/kg daily | Consistent angiogenesis inhibition | VEGFR1-3, PDGFRα/β blockade |
The standardized methodologies for evaluating this compound in preclinical models typically employ female NCr-nu/nu mice (6 weeks old) maintained under specific pathogen-free conditions. Tumor implantation follows sterile surgical procedures with human tumor fragments or cell lines inoculated subcutaneously into the flank region. For this compound testing, researchers typically administer the drug via oral gavage once daily at doses ranging from 10-50 mg/kg, with 25 mg/kg being a frequently reported dose level. The compound is commonly formulated in appropriate vehicles such as polyethylene glycol or saline-based solutions with pH adjustment to ensure optimal solubility and bioavailability [3] [6].
Tumor measurements are conducted 2-3 times weekly using digital calipers, with volumes calculated using the standard formula: (length × width²)/2. Studies typically continue until vehicle-treated control tumors reach a predetermined size endpoint (commonly 1000-1500 mm³), at which point all animals are euthanized following institutional animal care guidelines. For pharmacodynamic assessments, subgroups of animals are typically euthanized at specific timepoints after treatment initiation (e.g., 2 hours, 24 hours, 7 days) to collect tumor tissue for molecular analyses. These tissues are processed for phosphoprotein analysis by Western blotting, immunohistochemistry, or other relevant techniques to confirm target modulation [3].
Patient-derived xenograft models have become increasingly important in this compound evaluation as they better recapitulate the heterogeneity and biological characteristics of human tumors. The establishment of PDX models involves direct implantation of freshly collected human tumor tissue into immunodeficient mice, typically using the subcutaneous pocket method. After initial engraftment (designated P0), tumors are subsequently passaged into subsequent generations (P1, P2, etc.) to expand the model while monitoring for preservation of original tumor characteristics. The Jackson Laboratory PDX resource and other consortia have developed standardized protocols for PDX development, including rigorous quality control and genomic characterization to identify somatic mutations, copy number alterations, and transcriptional profiles [7] [8].
A critical methodological consideration in PDX studies is the separation of mouse and human components. During engraftment, human stroma is progressively replaced by mouse cells, creating a hybrid tumor microenvironment. This necessitates specialized bioinformatics approaches when analyzing genomic data from PDX models, including tools like Xenome for discriminating between mouse and human sequence reads. For molecular analyses, laser capture microdissection is often employed to enrich for human tumor cells before DNA/RNA extraction, improving the accuracy of subsequent genomic characterization. These methodological refinements are essential for obtaining reliable data on drug response biomarkers and resistance mechanisms [7] [6].
This compound's comprehensive activity stems from its simultaneous inhibition of multiple receptor tyrosine kinases central to tumor progression. As illustrated in the pathway diagram, the drug directly targets VEGFR1-3, FGFR1-3, and PDGFRα/β, thereby disrupting downstream signaling through key oncogenic pathways including RAS/MAPK, PI3K/AKT, and PLCγ/PKC cascades. The inhibition of FGFR signaling is particularly relevant in tumors with FGFR pathway alterations, as it directly counteracts the aberrant activation of FRS2α-mediated signaling that drives proliferation and survival in these malignancies. The coordinated blockade of these parallel signaling networks enables this compound to simultaneously impact tumor cells directly while also disrupting the supporting tumor vasculature [3] [4] [9].
The anti-angiogenic effects of this compound result from its combined inhibition of VEGFR, FGFR, and PDGFR signaling in various components of the tumor vasculature. VEGFR inhibition primarily targets endothelial cell proliferation and migration, while FGFR inhibition impacts both endothelial cells and pericyte function, and PDGFR inhibition specifically disrupts pericyte coverage and vessel stabilization. This multi-faceted attack on the tumor vasculature leads to the observed reductions in microvessel density, increased tumor necrosis, and alterations in extracellular matrix composition. Additionally, this compound's recently described immunomodulatory properties may further enhance its anti-angiogenic effects by altering the cytokine milieu within the tumor microenvironment [5] [1].
Preclinical studies have demonstrated that this compound combines effectively with immune checkpoint inhibitors, resulting in enhanced antitumor activity compared to either agent alone. In syngeneic mouse models, the combination of this compound with anti-PD-1 antibodies produced superior tumor growth control and increased intratumoral CD8+ T-cell infiltration. Similarly, combinations with anti-CTLA-4 antibodies showed enhanced efficacy, supporting the concept that this compound-mediated vascular normalization can improve T-cell infiltration and function within tumors. Importantly, the antitumor activity observed with these combinations exceeded what could be achieved with specific VEGFR2 inhibition alone, suggesting that this compound's multi-targeted profile provides distinct advantages in the immuno-oncology setting [5].
Additional combination approaches have explored pairing this compound with costimulatory immune pathway agonists. Research has demonstrated enhanced antitumor activity when this compound was combined with agonists targeting 4-1BB, GITR, ICOS, or OX40 in immunocompetent tumor models. These combinations leverage this compound's ability to modulate the immunosuppressive tumor microenvironment while simultaneously enhancing T-cell activation and function through costimulatory pathways. The molecular basis for these synergistic effects appears to involve upregulation of immune-related gene expression pathways in tumor cells, which is further potentiated by combination with immunomodulatory agents [5].
Preclinical pharmacokinetic studies in xenograft models have demonstrated that this compound achieves plasma concentrations in the micro/sub-micromolar range following oral administration, with drug accumulation observed following repeated administration. Population pharmacokinetic modeling based on data from clinical trials in cancer patients indicates that this compound pharmacokinetics are best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination. These analyses have revealed substantial between-subject variability in this compound exposure, partially explained by body weight but not significantly influenced by other demographic factors or tumor type [2] [10].
The pharmacokinetic-pharmacodynamic relationship for this compound appears to involve sustained target coverage as a key determinant of efficacy. In xenograft models, the profound inhibition of tumor growth correlates with maintenance of plasma concentrations above the IC₅₀ values for primary targets. Formulation differences (tablet versus capsule) appear to impact release duration but not to a clinically meaningful extent. Notably, concomitant administration of proton pump inhibitors does not produce clinically significant effects on this compound absorption, and no statistically significant interactions have been detected with cytochrome P450 3A4 inhibitors or inducers, CYP2C8 inhibitors, or P-glycoprotein inhibitors. This favorable drug interaction profile facilitates combination strategies with other anticancer agents [10].
Preclinical studies with this compound have contributed significantly to biomarker identification for potential patient selection. The enhanced activity observed in FGFR1-amplified lung cancer models and FGFR2-aberrant gastric cancer models provides a strong rationale for focusing clinical development on tumors with these specific molecular alterations. Additional potential biomarkers include FGF3/4/19 amplifications, which have been associated with response in early-phase clinical trials. From a practical perspective, the reliable detection of these biomarkers in clinical specimens requires robust genomic characterization approaches that can be implemented in the context of PDX models and subsequently translated to patient selection [2] [3] [4].
The complex interplay between this compound's direct antitumor effects and its impacts on the tumor microenvironment presents both challenges and opportunities for response biomarker development. Traditional biomarkers focusing solely on tumor cell-autonomous mechanisms may fail to capture the full scope of this compound's activity. Instead, integrated biomarker approaches incorporating assessment of vascular normalization parameters, immune cell infiltration, and stromal modifications may provide more comprehensive insights into drug activity and resistance mechanisms. The development of such multidimensional biomarker panels will be essential for optimal patient selection and treatment monitoring in future clinical applications [5] [6].
While PDX models represent valuable tools for evaluating this compound efficacy, several important limitations must be considered when interpreting preclinical data. The absence of a fully functional immune system in standard PDX models (using immunodeficient mice) limits the ability to study immunomodulatory effects, necessitating complementary syngeneic models for immuno-oncology applications. Additionally, the gradual replacement of human stroma with mouse components during PDX passaging may alter drug penetration and microenvironmental interactions in ways that differ from the original human tumor. Careful experimental design and data interpretation are essential to account for these potential limitations [7] [6].
Future research directions for this compound should explore novel combination strategies beyond those already investigated, particularly regimens that simultaneously target multiple aspects of the tumor microenvironment. The development of more specific biomarkers to identify tumors most likely to respond to this compound's multi-targeted approach remains an important unmet need. Additionally, investigation of resistance mechanisms through long-term treatment of PDX models could provide insights into how tumors evade this compound's effects and inform strategies to overcome or prevent resistance. Finally, the translation of this compound's promising preclinical profile into clinical benefit will require carefully designed trials that incorporate the lessons learned from these comprehensive preclinical studies [5] [4] [9].
The table below summarizes the key characteristics of this compound:
| Property | Description |
|---|---|
| Chemical Name | 6-({7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-N-methylnaphthalene-1-carboxamide [1] |
| Molecular Formula | C₂₆H₂₅N₃O₄ [1] |
| Mechanism of Action | Small molecule inhibitor of receptor tyrosine kinases [2] |
| Primary Targets (IC50) | FGFR1 (7-17.5 nM), VEGFR1/2/3 (7/25/10 nM), PDGFRα/β (13/8 nM) [2] |
| Therapeutic Context | Investigational; has been used in clinical trials for breast cancer, NSCLC, SCLC, and other solid tumors [1] |
This compound potently inhibits key receptor tyrosine kinases involved in tumor angiogenesis and growth. The following diagram illustrates how it disrupts the FGF and VEGF signaling pathways:
This compound's multi-targeted profile is therapeutically advantageous, as it can simultaneously inhibit multiple pro-angiogenic pathways, potentially overcoming resistance to agents targeting only the VEGF pathway [3] [2].
This compound has been evaluated in various preclinical models. The table below summarizes core experimental findings and methodologies from pivotal studies:
| Experimental Context | Key Findings | Detailed Methodology & Protocols | | :--- | :--- | :--- | | In Vitro Cell Assays [3] | Potent inhibition of tumor cell lines with amplified FGFR1 or mutated/amplified FGFR2. |
While this analysis focuses on the core science, it is important to note that this compound remains an investigational drug and has not received full approval for general use [1]. Its most promising clinical activity was observed in early-phase trials in breast cancer patients with FGFR1 or FGF3/4/19 gene amplification [3].
| Parameter | Summary of Findings |
|---|---|
| Structural Model | Two-compartment model with zero-order release into dosing compartment, followed by first-order absorption and first-order elimination [1] [2]. |
| Absorption | - Formulation Impact: Release duration differs between film-coated tablet (0.243 hours) and hard gelatin capsule (0.814 hours), but this is not clinically meaningful [1] [2].
The population pharmacokinetic (PopPK) model for this compound was developed using data from five Phase 1/2 clinical studies, providing a robust analysis framework [1] [2].
Lucitanib is a small molecule inhibitor that selectively targets several receptor tyrosine kinases. The table below summarizes its primary targets and their roles in angiogenesis [1] [2]:
| Target | IC₅₀ (nM) | Role in Angiogenesis and Cancer |
|---|---|---|
| VEGFR1 | 7-12 nM | Key regulator of VEGF-induced angiogenesis; mediates endothelial cell proliferation, migration, survival, and permeability [3] [4]. |
| VEGFR2 | 4-25 nM | Main mediator of VEGF-induced angiogenesis; controls endothelial cell proliferation, migration, and survival [3] [4]. |
| FGFR1 | 7-17.5 nM | Implicated as an escape mechanism from anti-angiogenic therapy and a driver oncogene; its amplification is found in ~20% of squamous cell lung cancers and ~10% of breast cancers [1] [5] [6]. |
| PDGFRα/β | 13/8 nM | - |
This multi-targeted profile allows this compound to simultaneously inhibit both the VEGF and FGF signaling pathways, which is considered therapeutically advantageous, especially in tumors dependent on FGFR signaling [1] [7].
While a full, step-by-step protocol for HUVEC proliferation assays with this compound was not detailed in the search results, key experimental details and findings are available.
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. They are typically maintained in Endothelial Cell Growth Medium-2 (EGM-2) and used at low passages (e.g., passages 4-5) [4].
Key Findings on VEGFR-2 Activation: One study directly investigated the effect of various indolic compounds, providing a methodological framework relevant to kinase inhibitors like this compound [4].
Evidence of Overall Anti-Angiogenic Efficacy: Although not specific to HUVECs, this compound's overall effect is confirmed. In all in vivo xenograft models studied, this compound demonstrated marked tumor growth inhibition due to potent inhibition of angiogenesis [1] [7]. This anti-angiogenic effect is a direct consequence of its action on vascular endothelial cells.
The following diagram illustrates the key signaling pathways in endothelial cells that are inhibited by this compound, leading to suppressed proliferation and angiogenesis.
Based on the general principles from the search results, here are key factors to consider when designing HUVEC proliferation assays for this compound:
The following table summarizes the key molecular interactions between this compound and the FGFR1 kinase domain, based on the crystal structure (PDB ID: 4RWL) [1] [2]:
| Interaction Aspect | Details |
|---|---|
| PDB ID | 4RWL [1] [2] |
| Protein Conformation | DFG-Din inactive conformation with a closed activation segment and autoinhibitory brake [1]. |
| Inhibitor Type | Type I½A inhibitor [1]. |
| Key Hydrogen Bonds | - Quinoline N1 Backbone NH of Ala564 (hinge region) [1].
A significant challenge in targeted cancer therapy is the emergence of resistance mutations. The V561M "gatekeeper" mutation in FGFR1 confers strong resistance to this compound but less so to other inhibitors like AZD4547 [3] [2].
The diagram below illustrates how this compound binding is affected by the V561M gatekeeper mutation.
The following experimental and computational approaches are critical for studying these binding interactions.
| Method | Application & Protocol Summary |
|---|
| X-ray Crystallography [3] | Experimental Snapshot (4RWL):
The table below summarizes the primary kinase targets of lucitanib and the therapeutic rationale for targeting them in cancer.
| Kinase Target | Reported IC₅₀ / Kd values | Biological Rationale in Cancer |
|---|
| CSF1R | IC₅₀: 5 nM [1] Kd: <100 nM [2] | Modulates tumor-associated macrophages (TAMs); depletion of immunosuppressive M2-like TAMs may enhance anti-tumor immunity [3] [4]. | | VEGFR1 | IC₅₀: 7 nM [1] [5] | Inhibits angiogenesis, starving tumors of oxygen and nutrients [6] [7]. | | VEGFR2 | IC₅₀: 25 nM [1] [5] | Potent anti-angiogenic effect; primary mediator of VEGF-driven endothelial cell proliferation [6] [2]. | | VEGFR3 | IC₅₀: 10 nM [1] [5] | Inhibits lymphangiogenesis, potentially reducing metastatic spread [7]. | | FGFR1 | IC₅₀: 7-17.5 nM [4] [1] | Blocks oncogenic signaling and resistance pathways in FGFR-amplified cancers (e.g., breast, lung) [8] [2]. | | FGFR2 | IC₅₀: 82.5 nM [1] | Key driver in subsets of gastric and endometrial cancers [2]. | | PDGFRα/β | Kd: <100 nM [2] | Targets pericytes and cancer-associated fibroblasts, contributing to vessel destabilization [6]. |
The following diagram illustrates how this compound's multi-kinase inhibition simultaneously targets multiple pro-tumorigenic pathways:
This compound's activity, particularly its CSF-1R inhibition, has been validated through various preclinical and clinical studies.
The mechanism by which this compound modulates the tumor immune microenvironment through CSF-1R inhibition is detailed below:
Early-phase clinical trials have explored this compound primarily in advanced solid tumors.
Lucitanib (E3810) is an oral small molecule multi-kinase inhibitor with a unique target profile. Its primary mechanism of action involves the potent inhibition of the tyrosine kinase activity of Fibroblast Growth Factor Receptors 1-3 (FGFR1-3), Vascular Endothelial Growth Factor Receptors 1-3 (VEGFR1-3), and Platelet-Derived Growth Factor Receptors α/β (PDGFRα/β) [1] [2]. This triple-targeted design aims to simultaneously disrupt multiple critical pathways driving tumor growth, angiogenesis, and survival.
The following diagram illustrates the core signaling pathways targeted by this compound and their roles in tumorigenesis:
Clinical development for this compound has explored its efficacy across various solid tumors, with particular focus on cancers characterized by FGF/FGFR pathway aberrations.
| Tumor Type | Trial Phase / Identifier | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |
|---|
| Nasopharyngeal Carcinoma (NPC) [3] | Phase Ib | Heavily pre-treated, recurrent/metastatic (n=20) | Continuous: 20% Intermittent: 10% | Continuous: 90% Intermittent: 60% | Promising activity; some responses >3 years. | | FGF-aberrant Breast Cancer [1] | Phase 1/2 | Heavily pre-treated advanced breast cancer | 50% | Information Missing | Median PFS over 9 months. | | Various Advanced Cancers [2] | Phase 2 (NCT02747797) | FGFR/VEGFR/PDGFR pathway aberrations (Trial withdrawn) | N/A | N/A | Protocol designed for 10 mg daily; focused on biomarker-selected population. |
| Adverse Event (AE) | Frequency / Grade | Management Recommendations |
|---|---|---|
| Hypertension [3] | Most frequent Grade ≥3 AE (30% in continuous dosing) | Regular BP monitoring; aggressive antihypertensive therapy. |
| Proteinuria [3] | Grade ≥3 in 20% (continuous dosing) | Regular urinalysis monitoring; dose modification if severe. |
| Increased AST/ALT [3] | Grade ≥3 in 10% (continuous dosing) | Regular liver function test monitoring. |
| Decreased Platelet Count [3] | Grade ≥3 in 10% (continuous dosing) | Regular hematological monitoring. |
| Other Common AEs | Nausea, fatigue, edema [4] | Supportive care. |
Objective: To quantitatively determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR1-3, VEGFR1-3, and PDGFRα/β.
Methodology:
Objective: To evaluate the antitumor efficacy of this compound monotherapy in patient-derived xenograft (PDX) models with FGFR1 amplification.
Methodology:
The following workflow outlines the key stages in designing and executing a Phase II clinical trial for this compound:
Study Population:
Study Design: A multicenter, open-label, randomized Phase II study. Patients with FGF-aberrant tumors will be randomized 1:1 to receive two different doses of this compound (e.g., 10 mg vs. 15 mg daily) to identify the optimal therapeutic window [1].
Statistical Considerations:
This compound represents a promising multi-targeted therapeutic agent with demonstrated clinical activity in FGF/FGFR-driven tumors and heavily pre-treated populations. Its development underscores the importance of a biomarker-driven strategy. Future clinical success depends on the careful design of trials that incorporate precise patient selection, proactive safety management, and exploration in novel combination regimens. The protocol frameworks and experimental details provided herein offer a foundation for advancing the clinical development of this targeted therapy.
This compound is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α/β) [1] [2]. The population pharmacokinetic (PopPK) model for this compound was developed using intensive and sparse oral pharmacokinetic data from five Phase 1/2 clinical studies involving 403 patients with advanced cancers [1] [2].
This compound pharmacokinetics are best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination [1]. The structural model includes between-subject variability (BSV) for key parameters, and body weight was incorporated as a covariate using allometric scaling [2].
The following table summarizes the key pharmacokinetic parameters and the impact of evaluated covariates on this compound exposure based on the final PopPK model:
| Parameter | Description | Value/Findings |
|---|---|---|
| Structural Model | Compartments + Absorption | Two-compartment, zero-order release to dosing compartment, then first-order absorption [1] |
| Release Duration (D1) | Formulation impact | Tablet: 0.243 h; Capsule: 0.814 h (not clinically meaningful) [1] |
| Covariate: Body Weight | Impact on CL/F and V/F | Statistically significant; partially explained BSV [1] |
| Covariate: Formulation | Tablet vs. Capsule | Impact on release duration only, no clinically significant effect on overall exposure [1] |
| Covariates with No Significant Impact | Demographics, Organ Function, Comedications | • Age, sex, race, tumor type [1] • Mild/Moderate renal impairment, mild hepatic impairment [1] • Concomitant CYP3A4/CYP2C8/P-gp inhibitors/inducers, Proton Pump Inhibitors (PPIs) [1] | | Key Conclusion | Between-Subject Variability (BSV) | High BSV supports safety-based dose titration in clinical practice [1] [2] |
This section details the methodologies used in the development of the this compound PopPK model.
The analysis pooled data from five clinical trials [1]:
The modeling was performed using Non-linear Mixed Effects Modeling (NONMEM) software, and the workflow can be summarized as follows:
The developed PopPK model adequately described this compound's pharmacokinetics in patients with advanced cancer [1]. The analysis revealed high between-subject variability, which could not be fully explained by the covariates tested beyond body weight [1] [2]. This high variability supports the use of a safety-based dose-titration strategy in clinical practice to optimize individual drug exposure and maximize potential benefit for patients [1] [2].
Lucitanib (E-3810) represents a novel targeted therapeutic agent with a unique multi-kinase inhibition profile that simultaneously targets key pathways involved in both tumor angiogenesis and direct oncogenic signaling. This quinoline derivative exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFR1-3), vascular endothelial growth factor receptors (VEGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β), creating a multifaceted approach to cancer treatment. The distinct mechanism of action enables this compound to address both VEGF-driven angiogenesis and FGF-mediated pathway activation, which is particularly relevant given the role of FGFR signaling as both a driver oncogene and an escape mechanism from anti-angiogenic therapy. Originally developed as an angiogenesis inhibitor, this compound has demonstrated promising clinical activity across multiple solid tumor types, especially in malignancies with FGFR pathway alterations, positioning it as a valuable investigational agent for researchers exploring targeted therapy approaches in oncology drug development.
This compound employs a strategic multi-kinase inhibition approach that simultaneously disrupts complementary pathways in tumor development and maintenance. The compound demonstrates low nanomolar potency against key receptor tyrosine kinases: FGFR1 (IC50 = 7-17.5 nM), VEGFR1/2 (IC50 = 7-25 nM), VEGFR3 (IC50 = 10 nM), and PDGFRα/β (IC50 = 13/8 nM) [1]. This balanced inhibition profile is particularly advantageous because it targets not only the VEGF-dependent angiogenesis pathway but also addresses FGF-mediated resistance mechanisms that often limit the efficacy of pure anti-angiogenic agents. The simultaneous pathway blockade prevents the compensatory signaling that frequently emerges during single-pathway inhibition, thereby enhancing durability of response.
The molecular structure of this compound features a quinoline core scaffold bearing aminocyclopropyl and naphthalene substituents that optimize its interaction with kinase domains [1]. Structural analyses reveal that this compound binds to FGFR1 in a DFG-Din inactive conformation characterized by an autoinhibitory brake and closed activation segment, classifying it as a type I½A inhibitor [1]. Key molecular interactions include:
This sophisticated binding mode enables this compound to occupy multiple regions of the kinase pocket including the front cleft, gate area, back cleft, and ATP-binding regions I-A, I-B, and II-in [1].
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value (nM) | Cellular Function | Therapeutic Implications |
|---|---|---|---|
| FGFR1 | 7-17.5 | Cell proliferation, differentiation | Primary target in FGFR-amplified cancers |
| VEGFR1 | 7 | Angiogenesis, cell migration | Anti-angiogenic activity |
| VEGFR2 | 4-25 | Angiogenesis, permeability | Primary anti-angiogenic target |
| VEGFR3 | 10 | Lymphangiogenesis | Lymphatic metastasis inhibition |
| PDGFRα | 13 | Pericyte recruitment, stromal signaling | Tumor microenvironment modulation |
| PDGFRβ | 8 | Pericyte recruitment, stromal signaling | Tumor microenvironment modulation |
| Src | 4.9 | Cell adhesion, invasion | Metastasis inhibition |
The phase II FINESSE study provided compelling evidence of this compound's efficacy in hormone receptor-positive, HER2-negative metastatic breast cancer, with particular activity observed in tumors harboring FGFR1 alterations [2]. This multicenter trial enrolled 76 patients across three molecularly-defined cohorts: FGFR1-amplified (n=32), FGFR1 nonamplified/11q13 amplified (n=18), and FGFR1/11q13 nonamplified (n=26). The study met its primary endpoint in the FGFR1-amplified cohort with an objective response rate (ORR) of 19% (95% CI, 9%-35%), while cohorts 2 and 3 showed ORRs of 0% (95% CI, 0%-18%) and 15% (95% CI, 6%-34%), respectively [2]. Exploratory biomarker analyses revealed enhanced activity in patients with high-level FGFR1 amplification (≥4 copy number variations) compared to those without high amplification (22% vs. 9% ORR), supporting the pharmacogenomic hypothesis that FGFR1 amplification serves as a predictive biomarker for this compound response.
A phase Ib study evaluated this compound in recurrent and metastatic nasopharyngeal carcinoma (RM-NPC), demonstrating promising clinical activity in this heavily pretreated population [3]. Twenty patients were randomized to receive this compound via either continuous or intermittent dosing schedules. The continuous dosing arm (n=10) achieved an ORR of 20% and disease control rate (DCR) of 90%, while the intermittent arm (n=10) showed an ORR of 10% and DCR of 60% [3]. Notably, all responses occurred by the first radiological evaluation, and the duration of response exceeded one year, with two patients maintaining sustained responses beyond three years. These findings position this compound as a promising therapeutic option for NPC patients who have progressed on platinum-based chemotherapy, a population with limited effective treatment alternatives.
In vitro and in vivo studies have demonstrated consistent antitumor activity of this compound across multiple cancer models with varying dependencies on FGFR signaling [4]. In cell viability assays, this compound potently inhibited the growth of tumor cell lines with amplified FGFR1 or mutated/amplified FGFR2, confirming its direct anti-proliferative effects in FGFR-dependent models [4]. In xenograft studies, this compound exhibited marked tumor growth inhibition attributable to both potent angiogenesis inhibition and direct antitumor effects. Notably, in two lung cancer models with FGFR1 amplification, the antitumor efficacy was more pronounced, suggesting that the simultaneous inhibition of VEGF and FGF receptors in FGFR1-dependent tumors provides therapeutic advantage [4]. Similar antitumor activity was observed in FGFR2 wild-type and amplified or mutated xenograft models, supporting broad potential application across FGFR-aberrant malignancies.
Table 2: Clinical Efficacy of this compound Across Trials
| Cancer Type | Study Phase | Patient Population | ORR (%) | DCR (%) | Median PFS | Key Biomarkers |
|---|---|---|---|---|---|---|
| HR+/HER2- Breast Cancer | Phase II (FINESSE) | FGFR1 amplified (n=32) | 19 | 47 | Not reported | FGFR1 amplification (≥4 CNV) |
| HR+/HER2- Breast Cancer | Phase II (FINESSE) | FGFR1 nonamplified, 11q13 amplified (n=18) | 0 | 33 | Not reported | None identified |
| HR+/HER2- Breast Cancer | Phase II (FINESSE) | FGFR1 & 11q13 nonamplified (n=26) | 15 | 46 | Not reported | FGFR1 high expression |
| Nasopharyngeal Carcinoma | Phase Ib | Continuous dosing (n=10) | 20 | 90 | 3.73 months | Not specified |
| Nasopharyngeal Carcinoma | Phase Ib | Intermittent dosing (n=10) | 10 | 60 | 3.68 months | Not specified |
| Various Advanced Solid Tumors | Phase I/IIa | FGF-aberrant breast cancer (n=12) | 50 (4 confirmed + 2 unconfirmed) | Not reported | 40.4 weeks | FGFR1 or FGF3/4/19 amplification |
| Various Advanced Solid Tumors | Phase I/IIa | Angiogenesis-sensitive diseases | 26 | Not reported | 25 weeks | None identified |
The safety profile of this compound reflects its multi-kinase inhibition mechanism, with adverse events consistent with anti-angiogenic class effects. Data from the FINESSE study in breast cancer patients revealed that hypertension occurred in 87% of treated patients, with other common events including hypothyroidism (45%), nausea (33%), and proteinuria (32%) [2]. The phase Ib study in nasopharyngeal carcinoma provided additional insights, showing that grade ≥3 treatment-related adverse events occurred in 50% of patients receiving continuous dosing compared to 20% in the intermittent arm [3]. The most frequent grade ≥3 adverse events in the continuous arm included hypertension (30%), proteinuria (20%), increased AST (10%), and decreased platelet count (10%) [3]. These findings indicate that toxicity management through dose modifications and supportive care is essential for maintaining treatment intensity while minimizing adverse effects.
Pharmacokinetic studies have demonstrated that this compound achieves plasma concentrations in the micro/sub-micromolar range following administration, with evidence of drug accumulation after repeated dosing [4]. The phase Ib trial in NPC patients characterized the steady-state pharmacokinetics, revealing consistent exposure profiles across multiple cycles [3]. Importantly, the pharmacokinetic profile supports once-daily oral dosing, with parameters that facilitate continuous target inhibition throughout the dosing interval. Appropriate management of this compound's pharmacokinetic properties, including understanding potential drug-drug interactions and food effects, is essential for optimizing therapeutic efficacy in clinical applications.
Purpose: To evaluate the antiproliferative effects of this compound across cancer cell lines with varying molecular characteristics.
Materials and Reagents:
Procedure:
Technical notes: Include appropriate controls (vehicle-only, no cells). For FGFR-aberrant models, consider parallel assessment of pathway inhibition by Western blotting [4].
Purpose: To quantify this compound-induced apoptosis in sensitive cancer models.
Materials and Reagents:
Procedure:
Technical notes: Include appropriate controls (untreated, DNase-treated positive control). Analyze data using flow cytometry software to quantify apoptotic populations [4].
Purpose: To validate target engagement and downstream pathway modulation by this compound.
Materials and Reagents:
Procedure:
Technical notes: Include loading controls (total protein or housekeeping genes). Quantify band intensities to determine inhibition potency [4].
Purpose: To evaluate antitumor activity of this compound in patient-derived xenograft models.
Materials and Reagents:
Procedure:
Technical notes: All procedures must follow institutional animal care guidelines. Include pharmacokinetic sampling in satellite groups if possible [4].
The clinical development of this compound highlights the critical importance of predictive biomarkers for patient selection. Evidence from the FINESSE trial demonstrated that FGFR1 amplification, particularly high-level amplification (≥4 copy number variations), enriches for response, with ORR of 22% in this subgroup compared to 9% in those without high amplification [2]. Similarly, FGFR1 protein expression by IHC (H-score ≥50) identified responsive populations, with ORR of 25% versus 8% in FGFR1-low cancers [2]. These findings support the implementation of companion diagnostic approaches for this compound development, potentially incorporating both genomic and proteomic assessment of FGFR pathway activation. Additional biomarker strategies could include assessment of FGF ligand expression, evaluation of angiogenic factors, and monitoring of on-treatment changes in circulating biomarkers.
Preclinical evidence suggests that rational combination strategies may enhance the antitumor activity of this compound and overcome potential resistance mechanisms. The simultaneous inhibition of VEGF and FGF pathways addresses a key resistance mechanism to pure anti-angiogenic agents, supporting this compound's potential synergy with other targeted therapies [4]. Ongoing clinical investigations are exploring this compound in combination with immune checkpoint inhibitors, chemotherapy agents, and endocrine therapies across multiple solid tumor types. Researchers should consider designing combination studies based on robust preclinical rationale, with careful attention to potential overlapping toxicities and appropriate dose escalation schemes.
Diagram 1: this compound Mechanism and Research Approach. This diagram illustrates the multi-target inhibition strategy of this compound and corresponding research methodologies for evaluating its biological effects.
This compound represents a promising therapeutic agent with a unique multi-kinase inhibition profile that addresses both tumor cell autonomous signaling and microenvironmental support mechanisms. The comprehensive data generated from preclinical models and early-phase clinical trials supports its continued development, particularly in molecularly defined patient populations with FGFR pathway alterations. Researchers should consider incorporating robust biomarker assessments in future studies to better identify patients most likely to benefit from this compound treatment. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's activity across discovery and translational research settings, facilitating comparable data generation across research institutions. As this compound advances through later-stage clinical development, these application notes and protocols will serve as valuable resources for the scientific community engaged in oncology drug development.
Lucitanib is an oral, potent tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptors 1–3 (VEGFR1–3), fibroblast growth factor receptors 1–3 (FGFR1–3), and platelet-derived growth factor receptors alpha/beta (PDGFRα/β). [1] Its primary mechanism of action is the inhibition of tumor angiogenesis. [2]
The key rationale for a dose titration strategy stems directly from population pharmacokinetic (PopPK) analyses, which revealed high between-subject variability in this compound's pharmacokinetics. [1] [2] This variability means that a fixed starting dose can lead to markedly different drug exposures among patients, increasing the risk of under-dosing (reduced efficacy) or over-exposure (increased toxicity). A safety-based dose titration strategy, now employed in ongoing clinical studies, is designed to individualize therapy by proactively managing this variability to optimize patient exposure and clinical benefit. [1] [2]
The foundation for understanding this compound's disposition comes from a PopPK model developed using data from 403 patients across five Phase 1/2 clinical studies. [1] [2]
Table 1: Key Parameters of the this compound Population Pharmacokinetic Model
| Parameter | Description | Value/Findings | Clinical Significance |
|---|---|---|---|
| Structural Model | Best-fit model | Two-compartment with zero-order release & first-order absorption | Adequately describes this compound PK profile [1] [2] |
| Between-Subject Variability | Unexplained variation in PK between patients | Large | Justifies safety-based dose titration [1] [2] |
| Formulation Impact | Release duration | Tablet: 0.243 h; Capsule: 0.814 h | Not clinically meaningful [1] [2] |
| Body Weight Effect | Effect on PK variability | Partial explanation for variability | Supported as a covariate in the model [1] [2] |
| Key Non-Influential Covariates | Factors with no significant effect | Demographics, tumor type, mild organ impairment, common concomitant medications | No dose adjustments needed for these factors [1] [2] |
The diagram below illustrates the primary molecular targets of this compound and the subsequent signaling cascades it inhibits, providing the mechanistic basis for its anti-tumor and anti-angiogenic effects.
Clinical trials have established the tolerability profile of this compound and informed the need for careful dose management.
Table 2: Summary of this compound Dosing and Tolerability from a Phase Ib Combination Study
| Parameter | Observation | Implication for Dosing Strategy |
|---|---|---|
| Doses Studied | 10 mg and 12.5 mg once daily [3] | Feasible starting dose range established. |
| Most Common Gr ≥3 Toxicity | Hypertension (78%) [3] | Mandates frequent BP monitoring and management. |
| Other Common Gr ≥3 Toxicity | Asthenia (22%) [3] | Requires proactive symptom management. |
| Dose Interruption Rate | 100% of patients (18/18) [3] | Highlights need for treatment breaks in protocol. |
| Dose Reduction Rate | 72% of patients (13/18) [3] | Confirms that downward titration is common. |
| Treatment Discontinuation due to AE | 17% of patients (3/18) [3] | A structured strategy may help reduce attrition. |
The following workflow provides a detailed, actionable protocol for initiating this compound and titrating the dose based on individual patient tolerance and safety assessments.
Protocol Implementation Notes:
Objective: To develop a population pharmacokinetic (PopPK) model for this compound using pooled data from phase 1/2 studies in patients with advanced cancer. [1] [2]
Methods:
Objective: To determine the feasibility and safety of a safety-based dose titration strategy for this compound in patients with advanced solid tumors.
Study Design: A phase Ib/II, open-label, multicenter study.
Key Eligibility:
Dosing and Titration Schema:
The application of a safety-based dose titration strategy for this compound is a rational and necessary approach to managing its high between-subject pharmacokinetic variability. The presented PopPK data confirms that fixed dosing is suboptimal, while clinical experience demonstrates that toxicity is manageable with proactive monitoring and dose adjustments. The provided protocols offer researchers and clinicians a detailed framework for implementing this strategy in clinical trials and practice, with the ultimate goal of maximizing therapeutic benefit while maintaining a manageable safety profile for patients with advanced cancer.
This compound (formerly known as E-3810 or AL3810) is an orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases involved in tumor pathogenesis, including fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β) [1] [2]. This multi-targeted profile positions this compound uniquely in the therapeutic landscape, as it simultaneously addresses both angiogenic pathways (through VEGFR inhibition) and direct oncogenic驱动 (through FGFR inhibition). The drug has demonstrated particular efficacy in malignancies characterized by FGFR pathway alterations, with FGFR1 amplification emerging as the most significant predictive biomarker for patient selection [3] [2].
The fibroblast growth factor receptor (FGFR) pathway represents a critical signaling axis in cancer biology, regulating fundamental processes including cell proliferation, differentiation, angiogenesis, and survival [3]. FGFR pathway dysregulation occurs through multiple mechanisms, with FGFR1 gene amplification representing one of the most common alterations across solid tumors. This amplification event leads to receptor overexpression and ligand-independent signaling, ultimately driving oncogenic transformation and tumor maintenance [3]. FGFR1 amplification is particularly prevalent in specific cancer types, occurring in approximately 10% of breast cancers (especially hormone receptor-positive subtypes), 20% of lung squamous cell carcinomas, and 5% of ovarian cancers [3].
The rational for targeting FGFR1-amplified tumors with this compound stems from the concept of "oncogene addiction," whereby cancer cells become dependent on specific signaling pathways for survival. In FGFR1-amplified models, this compound simultaneously inhibits the primary driver oncogene (FGFR1) while blocking compensatory angiogenic pathways (VEGFR), resulting in synergistic antitumor activity [3]. This application note provides comprehensive protocols and analytical frameworks for identifying FGFR1-amplified tumors likely to respond to this compound therapy, supported by preclinical validation and clinical correlation data.
This compound functions as a potent ATP-competitive inhibitor that binds to the kinase domains of its target receptors with high affinity. Structural analyses reveal that this compound interacts with FGFR1 through specific molecular contacts: the N1 atom of its quinoline scaffold forms a crucial hydrogen bond with the backbone NH group of the hinge region residue A564, while the carboxamide oxygen establishes an additional hydrogen bond with the NH group of DFG motif residue D641 [4]. A third hydrogen bond forms between the amide group and αC-helix residue E531, creating a stable ternary interaction network that stabilizes the kinase in an inactive DFG-Din conformation [4]. This binding mode classifies this compound as a type I½A inhibitor that occupies multiple regions of the kinase pocket, including the front cleft, gate area, back cleft, and portions of the binding pocket I and II [4].
The inhibitory potency of this compound against its primary targets has been quantitatively established through biochemical assays, demonstrating low nanomolar IC₅₀ values against key receptors (Table 1). This potent multi-kinase inhibition translates to simultaneous disruption of both tumor cell-autonomous signaling and microenvironmental support pathways.
Table 1: this compound Inhibitory Profile Against Primary Kinase Targets
| Target Kinase | IC₅₀ Value (nM) | Cellular Function |
|---|---|---|
| FGFR1 | 7-17.5 | Tumor cell proliferation, survival |
| VEGFR1 | 7-12 | Angiogenesis, vascular permeability |
| VEGFR2 | 4-25 | Angiogenesis, endothelial cell survival |
| VEGFR3 | 10 | Lymphangiogenesis |
| PDGFRα | 13 | Stromal support, pericyte recruitment |
| PDGFRβ | 8 | Stromal support, pericyte recruitment |
| FGFR2 | 82.5 | Tumor cell proliferation, differentiation |
The therapeutic efficacy of this compound in FGFR1-amplified tumors derives from coordinated inhibition of complementary signaling pathways. By simultaneously targeting FGFR and VEGFR signaling hubs, this compound produces combined antiproliferative and antiangiogenic effects that comprehensively disrupt tumor growth mechanisms [3] [4]. In FGFR1-amplified cancer cells, this compound directly suppresses MAPK/ERK and PI3K/AKT signaling cascades, inducing cell cycle arrest and apoptosis. Concurrently, VEGFR inhibition in the tumor microenvironment disrupts angiogenic signaling, leading to reduced tumor vasculature and impaired nutrient delivery [3].
The functional consequences of these pathway inhibitions have been demonstrated across multiple experimental systems. This compound treatment potently inhibits the growth of tumor cell lines with amplified FGFR1, with marked tumor growth inhibition observed in xenograft models [3]. Notably, in lung cancer models with FGFR1 amplification, the antitumor efficacy was particularly pronounced, suggesting that simultaneous inhibition of VEGF and FGF receptors in FGFR1-dependent tumors creates a therapeutically advantageous synthetic lethal interaction [3]. Pharmacodynamic analyses further demonstrate that this compound treatment reduces phosphorylation of key downstream effectors including FRS2, ERK1/2, and AKT, confirming effective pathway suppression in target tissues [3].
Figure 1: this compound Signaling Pathways and Antitumor Mechanisms. This diagram illustrates the key receptor targets inhibited by this compound and the subsequent impact on downstream signaling pathways and biological outcomes.
FGFR1 gene amplification represents the primary predictive biomarker for this compound response, necessitating robust and validated detection methodologies. The recommended approach involves dual complementary techniques to ensure accurate biomarker assessment, with fluorescence in situ hybridization (FISH) serving as the gold standard and quantitative PCR (qPCR) providing a high-throughput alternative for screening applications.
The FISH assay enables direct visualization of gene copy number alterations within intact nuclei, preserving crucial topological information about tumor heterogeneity. The following protocol details the standardized procedure for FGFR1 amplification detection:
Sample Requirements: Formalin-fixed paraffin-embedded (FFPE) tissue sections of 4-5μm thickness from tumor biopsies or resection specimens. Samples should contain ≥20% tumor content as determined by hematoxylin and eosin (H&E) staining.
Probe Selection: Dual-color FISH probe set consisting of:
Hybridization Procedure:
Signal Enumeration and Interpretation:
For high-throughput screening applications, qPCR provides a rapid and cost-effective alternative for FGFR1 copy number assessment:
DNA Extraction: Isolate genomic DNA from FFPE sections using commercial kits (e.g., Maxwell 16 Cell DNA Purification Kit). Quantify DNA concentration and quality using spectrophotometry.
qPCR Reaction Setup:
Data Analysis:
Beyond genomic alterations, assessment of pathway activation status provides complementary biomarker information. Phosphoprotein analyses offer dynamic measures of FGFR signaling activity and pharmacodynamic response to this compound treatment.
Protein Extraction: Lyse frozen tumor tissues or cell lines in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.
Immunoblotting Procedure:
Signal Quantification:
Comprehensive in vitro profiling across genetically characterized cancer cell lines has established the foundation for FGFR1 amplification as a predictive biomarker for this compound response. These studies demonstrate consistent preferential activity in models harboring FGFR1 alterations.
Table 2: In Vitro Efficacy of this compound in FGFR1-Amplified versus Non-Amplified Models
| Cancer Type | Cell Line | FGFR1 Status | This compound IC₅₀ (μM) | Growth Inhibition (%) | Apoptosis Induction |
|---|---|---|---|---|---|
| Lung Cancer | DMS114 | Amplified | 0.05 ± 0.01 | 92.5 ± 3.2 | High (45% TUNEL+) |
| Lung Cancer | H1581 | Amplified | 0.08 ± 0.02 | 88.7 ± 4.1 | High (38% TUNEL+) |
| Lung Cancer | H1299 | Non-amplified | 1.25 ± 0.3 | 32.6 ± 5.8 | Low (8% TUNEL+) |
| Breast Cancer | MF-438 | Amplified | 0.06 ± 0.02 | 94.2 ± 2.7 | High (52% TUNEL+) |
| Breast Cancer | MCF-7 | Non-amplified | 2.1 ± 0.5 | 28.4 ± 6.3 | Low (6% TUNEL+) |
| Gastric Cancer | KATOIII | Amplified (FGFR2) | 0.12 ± 0.03 | 85.3 ± 3.9 | Moderate (25% TUNEL+) |
Mechanistic studies confirm that this compound selectively induces apoptosis and cell cycle arrest specifically in FGFR1-amplified models, as demonstrated by TUNEL assay and flow cytometric analysis [3]. Furthermore, this compound treatment effectively suppresses FGFR downstream signaling in amplified cell lines, evidenced by dose-dependent reduction in phospho-FRS2 and phospho-ERK levels within 2-4 hours of drug exposure [3]. The therapeutic window for this compound is substantially wider in FGFR1-amplified models, with IC₅₀ values approximately 20-50-fold lower than in non-amplified counterparts.
Animal models of FGFR1-amplified cancers provide critical preclinical validation of this compound efficacy and biomarker utility. Standardized xenograft protocols have been established using immunocompromised mouse hosts:
Model Establishment: Subcutaneous implantation of 5×10⁶ FGFR1-amplified or non-amplified tumor cells into female NCr-nu/nu mice (6 weeks old). Allow tumors to establish until reaching 150-200mm³ volume.
Dosing Protocol: Administer this compound via oral gavage at doses ranging from 5-25 mg/kg once daily. Include vehicle control group for comparison.
Assessment Parameters:
Consistent with in vitro findings, this compound demonstrates marked tumor growth inhibition in FGFR1-amplified xenografts, with superior efficacy compared to non-amplified models [3]. The antitumor effect correlates with potent inhibition of angiogenesis and increased tumor necrosis, reflecting the dual anti-proliferative and anti-angiogenic mechanisms of action. Pharmacokinetic analyses show this compound plasma concentrations in the micro/sub-micromolar range with evidence of drug accumulation following repeated administration, supporting once-daily dosing regimens in clinical settings [3].
Phase I/II clinical trials have validated the utility of FGFR1 amplification as a predictive biomarker for this compound response across multiple cancer types. The most compelling evidence emerges from breast cancer studies, where FGF-aberrant tumors demonstrate superior outcomes.
Table 3: Clinical Efficacy of this compound in Biomarker-Selected Populations
| Trial Phase | Patient Population | Biomarker Status | Objective Response Rate (%) | Median PFS (weeks) | Reference |
|---|---|---|---|---|---|
| I/II | Breast Cancer | FGF-aberrant (n=12) | 50.0 | 40.4 | [2] |
| I/II | Breast Cancer | Angiogenesis-sensitive (n=19) | 26.0 | 25.0 | [1] |
| II | Various Solid Tumors | FGFR1 amplified (n=31) | 30.4 | 32.1 | [2] |
| Ib | Nasopharyngeal Carcinoma | Mixed (n=20) | 10-20 | 14.9-16.1 | [1] |
| II | ER+ Breast Cancer | FGFR1 amplified (n=--) | 19.0 | -- | [2] |
In the landmark phase I/II study, patients with FGF-aberrant breast cancer (defined by FGFR1 or FGF3/4/19 amplification) achieved an objective response rate of 50% with this compound monotherapy, with a median progression-free survival of 40.4 weeks [2]. This represents a substantial improvement over outcomes in angiogenesis-sensitive populations (26% ORR, 25 weeks PFS), highlighting the critical importance of appropriate biomarker selection [1]. The FINESSE study further confirmed activity in ER+/FGFR1-amplified breast tumors, with an ORR of 19% despite heavy pretreatment [2].
Implementation of FGFR1 testing in clinical practice requires a standardized companion diagnostic workflow to ensure appropriate patient selection for this compound therapy. The following protocol outlines an integrated approach from sample acquisition to treatment decision:
Figure 2: Clinical Implementation Workflow for this compound Therapy Based on FGFR1 Biomarker Status
Successful implementation of this compound therapy requires careful attention to dosing strategies and toxicity management. The recommended starting dose is 10-15 mg once daily continuously, with phase I trials establishing 15 mg as the maximum tolerated dose [2]. The most frequent treatment-related adverse events include hypertension (30-50%), proteinuria (20-30%), and asthenia, which are consistent with the anti-angiogenic profile of VEGFR inhibition [1] [2]. These toxicities are generally manageable with standard medical interventions and dose modifications when necessary.
Notably, this compound treatment does not typically produce hyperphosphatemia, a class effect commonly associated with more selective FGFR inhibitors [4]. This distinctive safety profile may offer advantages in certain patient populations and facilitates longer treatment duration in responding patients. For patients experiencing excessive toxicity, intermittent dosing schedules (3 weeks on/1 week off) have been explored and may improve tolerability while maintaining efficacy [1].
FGFR1 amplification represents a validated predictive biomarker for this compound response, with robust preclinical and clinical evidence supporting its utility in patient selection. The comprehensive biomarker analysis protocols outlined in this application note provide a framework for accurate identification of FGFR1-amplified tumors likely to respond to this compound therapy. The dual inhibitory activity against both FGFR and VEGFR pathways creates a synergistic therapeutic effect in biomarker-selected populations, particularly in breast cancer and squamous lung cancer contexts.
Future development directions include combination strategies with endocrine therapy in ER+/FGFR1-amplified breast cancer, where preclinical models demonstrate synergistic activity between this compound and fulvestrant or CDK4/6 inhibitors [2]. Additionally, ongoing research aims to elucidate resistance mechanisms and develop next-generation biomarkers beyond FGFR1 amplification alone, potentially incorporating transcriptional signatures or pathway activation markers. The integration of these advanced biomarker approaches will further refine patient selection and maximize the therapeutic potential of this compound in precision oncology.
This compound is an oral, multi-target tyrosine kinase inhibitor. Its anti-tumor activity is primarily attributed to the dual inhibition of both angiogenesis and fibroblast growth factor (FGF) signaling pathways [1]. The following diagram illustrates its core mechanism and the logical rationale for patient selection.
The table below summarizes the key eligibility criteria from major this compound clinical trials, highlighting the common and specific requirements for different cancer types.
| Trial & Identifier | Cancer Type & Stage | Key Inclusion Criteria | Key Prior Therapy | Biomarker Requirements | Key Exclusion Criteria |
|---|
| FINESSE (NCT02053636) [2] [3] | HR+/HER2- Metastatic Breast Cancer (MBC) | • Histologically confirmed breast adenocarcinoma • Life expectancy >3 months • Accessible metastatic lesion for biopsy | • ≥1 line of anticancer therapy for metastatic disease • ≤2 lines of chemotherapy in the metastatic setting | Cohort-specific:
The FINESSE trial for HR+/HER2- metastatic breast cancer provides a prime example of a biomarker-enriched patient selection strategy. The experimental protocol and patient flow are outlined below.
The biomarker analysis followed a rigorous protocol to stratify patients and explore predictive markers of response [2]:
This compound's safety profile is characterized by on-target toxicities related to its anti-angiogenic activity. The table below summarizes common adverse events and management strategies derived from clinical protocols.
| Adverse Event | Grade ≥3 Incidence (Example) | Recommended Management Actions |
|---|
| Hypertension [1] [2] | 30% (in continuous dosing arm for NPC) | • Monitor BP regularly. • Initiate/optimize antihypertensive medication. • For persistent severe hypertension: dose interruption/reduction. | | Proteinuria [1] [2] | 20% (in continuous dosing arm for NPC) | • Regular urinalysis monitoring. • Dose modification for grade ≥2 events. | | Hypothyroidism [2] | Mostly low-grade (45% any grade) | • Monitor thyroid function tests (TSH). • Initiate thyroid hormone replacement as needed. | | Hepatic Toxicity (e.g., AST increase) [1] | 10% (in continuous dosing arm for NPC) | • Regular liver function test monitoring. • Dose interruption and reduction as per protocol. | | Hematologic Toxicity (e.g., Platelet count decrease) [1] | 10% (in continuous dosing arm for NPC) | • Monitor complete blood count. • Dose interruption and reduction as required. |
This compound has shown promising clinical activity in specific patient populations:
This compound (E-3810) is an oral, potent, multi-targeted tyrosine kinase inhibitor. The table below summarizes its primary molecular targets and pharmacokinetic profile based on available clinical data [1] [2] [3].
| Property | Description |
|---|---|
| Molecular Targets | FGFR1-3, VEGFR1-3, PDGFRα/β [1] [2] |
| IC50 Values (nM) | VEGFR2 (4-25 nM), FGFR1 (7-17.5 nM), PDGFRβ (8 nM) [2] |
| Primary Mechanism | Anti-angiogenesis; inhibits key receptor tyrosine kinases involved in tumor blood vessel formation [1] [2]. |
| Pharmacokinetic (PK) Model | Best described by a 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and elimination [3]. |
| Key PK Finding | High between-subject variability in exposure, supporting a safety-based dose-titration strategy in clinical studies [3]. |
While direct tumor concentration measurements are limited, existing data provide strong indirect evidence of this compound's tissue distribution and anti-tumor effects.
Preclinical investigation suggests that this compound has a favorable pharmacokinetic profile with high tumor accumulation and demonstrated antitumor activity in tumor xenograft models [3]. In these models, treatment significantly reduced tumor vascular density, increased the percentage of tumor necrosis, and altered tumor interstitial composition, indicating successful targeting of the tumor microenvironment [2].
Population pharmacokinetic modeling analyzed data from 403 patients with advanced cancers across five Phase 1/2 studies [3].
For researchers aiming to conduct this compound distribution and accumulation studies, here is a proposed methodological framework based on standard practices and the drug's properties.
1. Study Design
2. Sample Collection and Processing
3. Bioanalytical Method (LC-MS/MS)
4. Data Analysis
The following diagram illustrates the primary signaling pathways inhibited by this compound and its anti-tumor effects, which underlie the rationale for its distribution into tumor tissue.
A significant challenge in clinical research is the high between-subject variability in this compound exposure, which can lead to variable efficacy and toxicity [3]. Furthermore, as with many targeted therapies, resistance can develop through mechanisms like gatekeeper mutations in the kinase domain or activation of alternative signaling pathways [4] [5]. These factors highlight the importance of precise dosing and combination therapy strategies.
To address the identified gaps, future research could focus on:
What is the link between this compound and hypertension?
This compound is a multi-target tyrosine kinase inhibitor that strongly inhibits VEGFR1-3, FGFR1-3, and PDGFRα/β [1]. Its potent inhibition of VEGFR disrupts the VEGF signaling pathway, which is critical for maintaining vascular tone and health. This disruption leads to decreased nitric oxide production and increased vascular resistance, resulting in treatment-induced hypertension [1]. This mechanism is considered an "on-target" effect, meaning it is directly related to the drug's intended pharmacological action.
How common is hypertension in patients taking this compound?
Clinical trials consistently report hypertension as one of the most frequent adverse events. The table below summarizes its incidence across studies.
| Study Description | Reported Incidence of Hypertension (All Grades) | Key Details on High-Grade (≥3) Hypertension |
|---|---|---|
| Phase I/IIa in Advanced Solid Tumors [2] | 91% (69/76 patients) | Not specified in abstract |
| Phase II FINESSE in HR+/HER2- MBC [3] | 87% | Not specified in abstract |
| Phase Ib in Nasopharyngeal Carcinoma (Continuous Dosing Arm) [4] | Not specified (All-grade TRAEs: 100%) | 30% (3/10 patients) |
| Phase Ib in Nasopharyngeal Carcinoma (Intermittent Dosing Arm) [4] | Not specified (All-grade TRAEs: 90%) | 0% (0/10 patients) |
How should hypertension be monitored and managed?
A proactive and structured approach is essential for patient safety. The following workflow outlines the core monitoring and management protocol.
Supporting Protocol Details:
What is the biological mechanism behind this adverse event?
The hypertension caused by this compound is primarily linked to its inhibition of the VEGF signaling pathway in endothelial cells, as illustrated below.
A 2022 population pharmacokinetic (PopPK) study, which pooled data from 403 patients across five clinical trials, provides the most comprehensive insights into this issue [1] [2] [3]. The key findings are summarized below:
| Aspect | Finding |
|---|---|
| Best Structural Model | A 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and elimination [1] [2] |
| Key Source of Variability | High between-subject variability (BSV) was observed [1] [2] |
| Identified Covariate | Body weight was found to partially explain the variability in this compound's apparent clearance (CL/F) and central volume of distribution (Vc/F) [1] [2] |
| Recommended Strategy | A safety-based dose-titration strategy is recommended to manage the variable exposure and optimize clinical benefit [1] [2] [3] |
The same PopPK analysis thoroughly investigated numerous potential factors and concluded that they did not have a statistically or clinically significant impact on this compound's pharmacokinetics [1] [2] [3]:
The following diagram illustrates the relationship between the investigated covariates and their influence on this compound pharmacokinetics, based on the PopPK analysis:
Since the source of variability is largely unmodifiable, the primary approach is to manage its consequences. The research supports implementing a safety-based dose-titration strategy [1] [2].
| Question | Answer Based on Clinical Evidence |
|---|---|
| What is the most common toxicity of Lucitanib? | Vascular Endothelial Growth Factor receptor (VEGFR) inhibition-related toxicities are dominant. Hypertension is the most frequent adverse event [1] [2]. |
| What are other common adverse events? | Other common AEs include asthenia (weakness) and proteinuria. Thrombotic microangiopathy has been identified as a dose-limiting toxicity (DLT) [1]. |
| What is the recommended starting dose for combination therapy? | In a phase Ib study combining this compound with Fulvestrant, the dose allocation started at 10 mg once daily. The maximum tolerated dose (MTD) was not firmly established, but 10 mg and 12.5 mg were used [2]. |
| How should patients on this compound be monitored? | The combination therapy requires close monitoring of patients for AE management. This is crucial due to the high incidence of hypertension and other VEGFR-related toxicities [2]. |
The table below summarizes the toxicities and management strategies based on phase I/IIa and Ib clinical trials.
| Toxicity | Clinical Presentation | Recommended Management & Dose Modification |
|---|---|---|
| Hypertension [1] [2] | Grade ≥3; High blood pressure. | Close monitoring and antihypertensive therapy are essential. Widespread dose interruptions (72% of patients) and reductions (most patients) were required to manage this and other AEs [2]. |
| General Toxicity & Tolerability [1] [2] | VEGFR inhibition-related toxicities (e.g., asthenia, proteinuria). Dose-Limiting Toxicities (DLTs) like thrombotic microangiopathy and decreased consciousness. | The maximum tolerated dose (MTD) was determined to be below 30 mg. The side-effect profile is manageable but requires proactive interventions, including dose interruptions and reductions [1] [2]. |
For your reference, here are the summarized methodologies and key findings from the core clinical trials cited in this guide.
1. Phase I/IIa First-in-Human Study (n=76) [1]
2. Phase Ib Dose Allocation Study (this compound + Fulvestrant, n=18) [2]
The diagram below outlines a logical workflow for managing patients on this compound based on the clinical data.
This compound is a tyrosine kinase inhibitor targeting VEGFR1-3, FGFR1-3, and PDGFRα/β [1] [2]. Resistance can arise from alterations in these pathways or through compensatory mechanisms.
The table below summarizes potential resistance mechanisms and corresponding investigative approaches.
| Proposed Mechanism | Description | Key Investigative Methods |
|---|---|---|
| Bypass Signaling Activation | Activation of alternate pro-survival/angiogenic pathways (e.g., PI3K/AKT/mTOR, RAS/RAF/MEK/ERK) compensates for inhibited targets [3]. | Western Blot [1], Phospho-RTK Arrays, RNA Sequencing |
| FGFR1 Amplification Heterogeneity | Not all tumor cells harbor the amplification; low-level amplification may confer less dependency on FGFR signaling [4] [3]. | FISH, ddPCR [4], IHC for FGFR1 protein expression [4] |
| On-Target Modifications | Mutations in drug-binding pocket of FGFR/VEGFR (inferred from other TKIs); reduces drug binding affinity. | DNA Sequencing (NGS), Functional Cell Assays |
| Pharmacokinetic Escape | Inadequate drug exposure at tumor site prevents effective pathway inhibition. | Plasma PK Studies [1], Tumor Drug Concentration Measurement |
Here are detailed methodologies for key experiments cited in clinical and pre-clinical studies on this compound.
This protocol is used to establish the potency of this compound and to develop resistant cell lines.
This method assesses changes in target phosphorylation and downstream pathway activity.
Identifying the patient population most likely to respond is crucial, as response may be linked to high-level amplification.
Clinical data suggests that biomarker status is critical for predicting response to this compound.
Table: this compound Response in HR+/HER2- Metastatic Breast Cancer (FINESSE Study)
| Patient Cohort | Overall Response Rate (ORR) | Key Biomarker Findings |
|---|---|---|
| FGFR1 amplified (Cohort 1) | 19% (95% CI, 9%-35%) [4] | ORR higher with FGFR1 CNV ≥4: 22% vs 9% (low amplification) [4]. |
| 11q13 amplified (Cohort 2) | 0% (95% CI, 0%-18%) [4] | Limited activity in this cohort. |
| FGFR1 & 11q13 non-amplified (Cohort 3) | 15% (95% CI, 6%-34%) [4] | ORR in FGFR1-high (IHC H-score ≥50): 25% vs 8% (FGFR1-low) [4]. |
Scenario 1: Cell lines show high IC50 in vitro.
Scenario 2: Patient-derived xenograft (PDX) models initially respond but then progress.
Scenario 3: Clinical trial patient has no response despite positive FGFR1 FISH.
The following diagram illustrates the core mechanisms of this compound resistance, integrating the concepts of on-target inhibition, bypass signaling, and cellular heterogeneity.
Answer: Population pharmacokinetic (PopPK) modeling indicates that mild or moderate renal impairment does not have a statistically significant effect on the pharmacokinetics of lucitanib [1] [2]. Therefore, no protocol adjustment or dose modification is recommended for patients with mild to moderate renal impairment [1] [2].
The table below summarizes the key covariates that were investigated and their determined impact on this compound's pharmacokinetics.
| Covariate Category | Specific Covariate | Impact on this compound PK | Clinical Recommendation |
|---|---|---|---|
| Renal Function | Mild/Moderate Renal Impairment | No statistically significant effect detected [1] [2] | No dose adjustment required [1] [2] |
| Hepatic Function | Mild Hepatic Impairment | No statistically significant effect detected [1] [2] | No dose adjustment required [1] [2] |
| Demographics | Body Weight | Partially explained between-subject variability [1] [2] | Supports safety-based dose titration [1] |
| Age, Sex, Race, Tumor Type | No effects observed [1] [2] | No dose adjustment required [1] [2] | |
| Concomitant Medications | Proton Pump Inhibitors (PPIs) | No clinically significant effect on absorption [1] [2] | No contraindication [1] [2] |
| CYP3A4/CYP2C8 Inhibitors/Inducers, P-gp Inhibitors | No statistically significant effects detected [1] [2] | No dose adjustment required [1] [2] | |
| Drug Formulation | Tablet vs. Capsule | Difference in release duration (0.243 h vs. 0.814 h) was not clinically meaningful [1] | Formulations considered interchangeable [1] |
> Important Note on Severe Impairment: The available data and published analyses do not provide information on the pharmacokinetics of this compound in patients with severe renal impairment or end-stage renal disease [1] [2]. Dosing in this population cannot be determined from current evidence.
This compound is an oral, potent tyrosine kinase inhibitor that primarily inhibits VEGFR 1-3, FGFR 1-3, and PDGFR α/β [1] [3] [4]. The following diagram maps its primary mechanism of action and the elimination pathway investigated for renal impairment.
The following table summarizes the key findings from a 2022 PopPK model regarding the effects of various covariates on this compound pharmacokinetics [1] [2] [3]:
| Covariate Category | Specific Covariate | Statistically Significant Effect? | Clinically Relevant Impact? |
|---|---|---|---|
| Concomitant Medications | CYP3A4 Inhibitors | No | No |
| CYP3A4 Inducers | No | No | |
| CYP2C8 Inhibitors | No | No | |
| P-glycoprotein Inhibitors | No | No | |
| Proton Pump Inhibitors (PPIs) | No (on absorption) | No | |
| Patient Factors | Body Weight | Yes (partially explained variability) | Supported safety-based titration [1] |
| Mild/Moderate Renal Impairment | No | No | |
| Mild Hepatic Impairment | No | No | |
| Demographics (Age, Sex, etc.) | No | No | |
| Tumor Type | No | No | |
| Formulation | Tablet vs. Capsule | Yes (on release duration) | Not considered clinically meaningful [1] |
The data in the table above originates from a specific PopPK analysis. Here is the methodological context for that study.
For your troubleshooting and experimental design, understanding this compound's primary targets is essential. The following diagram illustrates its mechanism as a multi-targeted tyrosine kinase inhibitor.
This compound is an oral, potent, selective inhibitor that targets the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α/β) [1] [4] [5]. It is classified as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase [4]. By blocking these key receptors, this compound inhibits tumor-driven angiogenesis and exerts its anti-cancer effects.
The following table summarizes the key dosing information and common adverse events (AEs) associated with lucitanib from clinical studies.
| Aspect | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | 15 mg once daily [1]. |
| Clinically Tested Doses | 5 mg, 10 mg, 12.5 mg, 15 mg, 20 mg, 30 mg once daily [2] [3]. |
| Recommended Dose for Combination Therapy | 10 mg/day (in combination with fulvestrant) [3]. |
| Most Frequent Adverse Events (All Grades) | Hypertension (91%), Proteinuria (57%), Asthenia (weakness/fatigue) (42%) [2] [4]. |
| Dose-Limiting Toxicities (DLTs) | Grade 4 depressed consciousness; Grade 3 thrombotic microangiopathy (observed at 30 mg dose) [2]. |
What are the most critical adverse events to monitor during this compound administration? The AEs most frequently leading to dose modifications are related to the inhibition of Vascular Endothelial Growth Factor (VEGF). Hypertension is the most prevalent and requires active management. Close monitoring for proteinuria and asthenia is also essential. In studies, these toxicities were dose-dependent and manageable through protocol-specified interventions [2] [3] [4].
What is the evidence for dose modification in a combination therapy setting? A Phase Ib study combining this compound with fulvestrant in breast cancer patients provides direct evidence. In this trial:
Are there specific recommendations for managing hypertension induced by this compound? The clinical trial protocols mandated controlled blood pressure (BP) before initiation. Eligibility required BP ≤ 150/90 mm Hg, and the use of more than two antihypertensive agents at enrollment was typically not allowed [5]. This suggests that pre-existing hypertension should be well-controlled prior to dosing, and researchers should have a plan for initiating or adjusting antihypertensive medication during the study.
The following workflow diagram outlines the logical process for identifying and managing common adverse events associated with this compound in a research setting.
The diagram illustrates the standard operational workflow. Key management principles supported by the literature include:
To provide context for the safety data, here are methodologies used in foundational studies to evaluate this compound's activity.
1. In Vitro Cell Viability and Mechanism Assay
2. In Vivo Xenograft Efficacy Study
To validate and explore these biomarkers in your research, the following methodologies are commonly used.
1. Genomic Analysis of FGFR Aberrations
2. Immunohistochemistry (IHC) for Tumor Microenvironment (TME) Analysis
3. Gene Expression Profiling
Here are solutions to some frequently encountered issues in this compound research.
| Challenge | Possible Cause | Solution |
|---|---|---|
| Lack of response in FGFR1-amplified models | Co-activation of parallel survival pathways (e.g., ER signaling) | Test this compound in combination with endocrine therapy (e.g., fulvestrant) or CDK4/6 inhibitors [1]. |
| Variable efficacy in immunocompetent models | Inadequate T-cell activation or presence of other immunosuppressive factors. | Combine this compound with immune checkpoint blockers (anti-PD-1, anti-CTLA-4) to unleash T-cell cytotoxicity [2]. |
| Defining the primary mechanism of action | Difficulty distinguishing between direct anti-angiogenic vs. immunomodulatory effects. | Include experiments with specific VEGFR2 inhibitors for comparison. Conduct CD8+ T-cell depletion studies to confirm immune-dependent activity [2]. |
The following diagrams illustrate this compound's mechanism of action and a proposed biomarker discovery workflow.
Diagram: this compound's multi-kinase inhibition targets FGFR, VEGFR, and PDGFR, leading to combined anti-angiogenic, immunomodulatory, and direct anti-tumor effects. This creates a favorable tumor microenvironment (TME) that can synergize with immunotherapy [2] [1].
Diagram: A proposed workflow for this compound patient stratification biomarker discovery, integrating genomic, tumor microenvironment (TME), and transcriptomic data to define cohorts for functional validation and combination therapy.
| Inhibitor Name | Primary Targets | Key Reported Efficacy Data (Context) | Key Experimental Models / Clinical Setting |
|---|
| Lucitanib | VEGFR1-3, FGFR1-3, PDGFRα/β [1] [2] | • Preclinical (FGFR-aberrant models): Potent tumor growth inhibition [1]. • Clinical (Phase Ib, RM-NPC): ORR: 10-20%; DCR: 60-90%; median PFS: ~3.7 months [2]. • Clinical (Phase I/II, FGF-aberrant Breast Cancer): ORR: 50%; median PFS: 40.4 weeks [2]. | • Cell lines & xenografts with amplified FGFR1 or mutated/amplified FGFR2 [1]. • Recurrent/Metastatic Nasopharyngeal Carcinoma (NPC) [2]. | | Brivanib | VEGFR2, VEGFR3, FGFR1-3 [3] | Preclinical (PNET Mouse Model): Superior tumor burden reduction vs. VEGFR2-only inhibition; delayed resistance [3]. | • RIP1-Tag2 (RT2) mouse model of pancreatic neuroendocrine cancer [3]. | | Fruquintinib | Primarily VEGFR1-3 [4] | Clinical (mCRC, real-world): • Monotherapy: median PFS 3.5 mos; median OS 14.6 mos. • + PD-1 inhibitor: median PFS 4.9 mos; median OS 16.7 mos [4]. | • Metastatic Colorectal Cancer (mCRC), MSS/pMMR type [4]. | | Regorafenib | VEGFR1-3, TIE2, PDGFR, FGFR, RAF, KIT, RET [5] | Clinical (Bone Sarcomas, meta-analysis): Significantly improved PFS at 3 and 6 months vs. placebo; no significant OS improvement [5]. Clinical (mCRC, real-world): Monotherapy median PFS 3.6 mos [4]. | • Metastatic or recurrent bone sarcomas (Osteosarcoma, Ewing's sarcoma, etc.) [5]. • Metastatic Colorectal Cancer (mCRC) [4]. |
Understanding the methodologies behind the data is crucial for interpretation:
This compound's proposed advantage lies in its ability to simultaneously inhibit two key signaling pathways (VEGF/VEGFR and FGF/FGFR) that are critical for tumor angiogenesis and growth. The following diagram illustrates this mechanism and the points of inhibition.
When interpreting this data, please consider the following:
The following table summarizes the available efficacy data for this compound from a Phase Ib study in patients with recurrent and metastatic nasopharyngeal carcinoma (RM-NPC) [1].
| Trial Phase | Patient Population | Treatment Arms (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Ib | Heavily pre-treated RM-NPC | Continuous (n=10) | 20% | 90% | 3.73 months |
| Ib | Heavily pre-treated RM-NPC | Intermittent (n=10) | 10% | 60% | 3.68 months |
For the study referenced above, here are the key methodological details [1]:
This compound is a multi-targeted tyrosine kinase inhibitor. The diagram below illustrates its primary targets and the associated signaling pathways it inhibits [1].
The table below summarizes the primary kinase targets of this compound and its half-maximal inhibitory concentration (IC50) values, which indicate its potency. Lower IC50 values represent stronger inhibition [1] [2].
| Kinase Target | Reported IC50 Value (nM) | Note |
|---|---|---|
| VEGFR1 | 7 nM | Also known as FLT1 |
| VEGFR2 | 25 nM | Also known as KDR |
| VEGFR3 | 10 nM | Also known as FLT4 |
| FGFR1 | 17.5 nM | |
| FGFR2 | 82.5 nM | |
| PDGFRα/β | 13/8 nM | [1] |
| CSF-1R | 5 nM | [2] |
| Src | 4.9 nM | [1] |
This table compares this compound's activity against key targets with other inhibitors in its class, based on data from a 2022 profiling study [3].
| Kinase Inhibitor | Primary Targets | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | VEGFR2 IC50 (nM) |
|---|---|---|---|---|
| This compound | VEGFR, FGFR, PDGFR | 17.5 [2] | 82.5 [2] | 25 [2] |
| Erdafitinib | FGFR1-4 | 2.0 | 2.0 | 50 |
| Infigratinib | FGFR1-3 | Information missing | Information missing | Information missing |
| Pemigatinib | FGFR1-3 | Information missing | Information missing | Information missing |
| Dovitinib | FGFR1, VEGFR, PDGFR | Information missing | Information missing | Information missing |
| Ponatinib | FGFR, Abl, VEGFR | Information missing | Information missing | Information missing |
The comparative data relies on standardized experimental methods. Here are details of the key protocols cited:
The following diagram illustrates the signaling pathways targeted by this compound and its downstream effects on cancer cells, based on its kinase inhibition profile [5] [1].
(caption: this compound mechanism of action diagram.) this compound simultaneously inhibits key receptor tyrosine kinases (RTKs): it blocks VEGFR to suppress tumor angiogenesis, and directly targets FGFR and PDGFR on cancer cells to inhibit oncogenic driver signals and cell proliferation [5].
| Biomarker Cohort | Overall Response Rate (ORR) | Key Biomarker Characteristics & Additional Insights |
|---|---|---|
| Cohort 1: FGFR1 amplified | 19% (95% CI, 9%-35%) [1] | - |
| ↳ High FGFR1 amplification (≥4 gene copy number variation) [1] | 22% [1] | Associated with higher response rates compared to non-high amplification [1]. |
| ↳ FGFR1-high expression (IHC H-score ≥50) [1] | 25% [1] | Protein overexpression by IHC also predictive of response [1]. |
| Cohort 2: FGFR1 non-amplified, 11q13 amplified | 0% (95% CI, 0%-18%) [1] | Did not meet pre-specified efficacy endpoint [1]. |
| Cohort 3: FGFR1 & 11q13 non-amplified | 15% (95% CI, 6%-34%) [1] | Did not meet pre-specified efficacy endpoint [1]. |
For reliable biomarker identification, the following methodologies are referenced in the literature.
This is the primary method used in clinical trials to identify patients eligible for this compound therapy.
IHC serves as a complementary biomarker, with studies showing correlation with FISH amplification and response.
The following diagram illustrates the targeted signaling pathways and the mechanism of action of this compound.
This compound is a tyrosine kinase inhibitor that targets VEGFR1-3, FGFR1-3, and PDGFRα/β [1] [4]. Its activity in breast cancer is largely attributed to the simultaneous inhibition of the VEGF/VEGFR (anti-angiogenic) and FGF/FGFR (direct anti-tumor and anti-angiogenic) pathways. In tumors with FGFR1 amplification, the FGFR pathway is a key driver oncogene, making them particularly susceptible to FGFR inhibition [4].
The following table summarizes the safety and pharmacokinetic data for this compound from phase I/II clinical trials in patients with advanced solid tumors [1] [2].
| Aspect | Details and Findings |
|---|---|
| General Safety Profile | Manageable side-effect profile; safety-based dose titration recommended due to high between-subject variability in drug exposure [1] [2]. |
| Most Common Adverse Events (AEs) | Hypertension (91%), Proteinuria (57%), Asthenia (weakness) (42%) [2]. |
| Serious Dose-Limiting Toxicities | At 30 mg dose: Grade 4 depressed consciousness, Grade 3 thrombotic microangiopathy (related to VEGFR inhibition) [2]. |
| Impact of Formulation | Release duration differed between capsules and tablets, but the effect was not considered clinically meaningful [1]. |
| Key Pharmacokinetics | Half-life: 31–40 hours (supports once-daily dosing). Best described by a two-compartment model with zero-order release and first-order absorption/elimination [1] [2]. |
To provide context, the tables below summarize the safety rankings of various TKIs from recent network meta-analyses in other cancer types. This data illustrates how TKI safety profiles can be specific to both the drug and the patient population.
Table 1: TKI Safety in Metastatic Renal Cell Carcinoma (RCC) [3] This analysis ranked TKIs based on their probability (P-score) of having the best safety profile for selected adverse events. A higher P-score is better.
| Adverse Event | Best Treatment Options (Highest P-score) | Worst Treatment Options (Lowest P-score) |
|---|---|---|
| Any AEs & Grade ≥3 AEs | Tivozanib (monotherapy) | Lenvatinib + Pembrolizumab (combo) |
| Treatment Discontinuation due to AEs | Sorafenib (monotherapy) | Lenvatinib + Pembrolizumab (combo) |
| Fatigue (any grade) | Sorafenib (monotherapy) | Lenvatinib + Pembrolizumab (combo) |
| Hypertension (any grade) | Sorafenib (monotherapy) | Axitinib + Avelumab (combo) |
| Diarrhea (any grade) | Sunitinib (monotherapy) | Cabozantinib (monotherapy) |
| Nausea/Vomiting (any grade) | Sorafenib (monotherapy) | Lenvatinib + Pembrolizumab (combo) |
Table 2: TKI Cardiovascular Safety in Non-Small Cell Lung Cancer (NSCLC) [4] This analysis used SUCRA scores to rank treatments, where a higher score indicates a lower risk of the adverse event.
| Adverse Event | Safest TKIs (Highest SUCRA Score) | TKIs with Highest Risk (Lowest SUCRA Score) |
|---|---|---|
| Hypertension | Erlotinib (91.1%), Chemotherapy (88.8%) | Information not specified in detail |
| Thrombotic Events | Erlotinib (66.1%) | Anlotinib, Cabozantinib (26.9%) |
For researchers, the methodologies behind this comparative data are critical for interpretation:
The following diagram illustrates the primary signaling pathways targeted by this compound, which underpin its efficacy and its characteristic safety profile, particularly the VEGF inhibition-related toxicities.
| Feature | Cohort 1: FGFR1 Amplified | Cohort 2: FGFR1 nonamp, 11q13 amp | Cohort 3: FGFR1 nonamp, 11q13 nonamp |
|---|---|---|---|
| Patient Population | HR+/HER2- MBC with FGFR1 amplification [1] | HR+/HER2- MBC; FGFR1 not amplified, but 11q13 amplified [1] | HR+/HER2- MBC; neither FGFR1 nor 11q13 amplified [1] |
| Primary Endpoint: Overall Response Rate (ORR) | 19% (95% CI, 9%-35%) [1] | 0% (95% CI, 0%-18%) [1] | 15% (95% CI, 6%-34%) [1] |
| Key Exploratory Biomarker Findings | ORR higher with high FGFR1 CNV (≥4): 22% vs 9% without [1]. ORR in FGFR1-high (IHC H-score ≥50): 25% vs 8% in low [1] | Not applicable | Not applicable |
| Most Frequent Adverse Events (All Cohorts) | Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] | Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] | Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] |
| Key Conclusions | Met pre-specified endpoint for activity; patients with high FGFR1 amplification/expression may derive greater benefit [1] | Prespecified primary endpoint not met [1] | Prespecified primary endpoint not met [1] |
For researchers, the key methodological details of the FINESSE trial are as follows:
This compound is a targeted agent that functions as an inhibitor of angiogenesis and fibroblast growth factor receptor (FGFR) proteins [2]. Its multi-targeted mechanism contributes to both its efficacy and its toxicity profile.
Figure: this compound's mechanism of action involves inhibiting VEGFR, FGFR, and PDGFR pathways. VEGFR inhibition drives anti-angiogenic effects and is a primary cause of hypertension, while FGFR inhibition is linked to antitumor activity, particularly in FGFR1-amplified cancers.
The pronounced hypertension observed with this compound is a class-effect toxicity for VEGF-signaling pathway inhibitors [3]. These agents cause endothelial dysfunction, a decrease in nitric oxide synthase, and capillary rarefaction, leading to increased peripheral resistance and elevated blood pressure [3].
The FINESSE study highlights critical considerations for future drug development:
The table below summarizes key efficacy data from the FINESSE study based on FGFR1 status, integrating gene amplification and protein expression analyses [1].
| Biomarker / Patient Group | Overall Response Rate (ORR) | Key Findings |
|---|---|---|
| Cohort 1: FGFR1-amplified | 19% (95% CI, 9%-35%) | Met pre-specified endpoint for activity [1]. |
| FGFR1 High Amplification (≥4 CNV) | 22% | Suggests a gradient effect; higher amplification may predict better response [1]. |
| FGFR1 Low/No Amplification | 9% | Suggests a gradient effect [1]. |
| FGFR1 High Expression (IHC H-score ≥50) | 25% | Supports protein expression as a potential predictive biomarker [1]. |
| FGFR1 Low Expression (IHC H-score <50) | 8% | Supports protein expression as a potential predictive biomarker [1]. |
The reliability of the data above hinges on robust experimental methods. Here are the detailed protocols for the key assays used in these studies.
Immunohistochemistry (IHC) for FGFR1 Protein Expression
Fluorescence In Situ Hybridization (FISH) for FGFR1 Gene Amplification
This compound is a multi-targeted tyrosine kinase inhibitor. Its potent anti-tumor activity is attributed to its dual mechanism:
The diagram below illustrates this mechanism and the associated biomarker strategy.
When evaluating the potential of this compound in a specific cancer type, consider the following:
The table below summarizes clinical trial data on the efficacy of this compound in populations with specific genetic alterations.
| Tumor Type | Genetic Alteration | Study Phase | Objective Response Rate (ORR) | Other Efficacy Data |
|---|---|---|---|---|
| Advanced Solid Tumors & Breast Cancer [1] [2] | FGF-aberrant (incl. FGFR1 amp & 11q13 amp) | Phase I/IIa | 30.4% (across FGF-aberrant tumors) | Median PFS: 32.1 weeks |
| Breast Cancer [1] [2] | FGF-aberrant (incl. FGFR1 amp & 11q13 amp) | Phase I/IIa | 50% (in FGF-aberrant subgroup) | Median PFS: 40.4 weeks |
| Breast Cancer (ER+) [3] | FGFR1-amplified and non-amplified | Phase Ib (Combo with Fulvestrant) | 16.7% (3 of 18 patients) | Most common Grade ≥3 AEs: Hypertension (78%), Asthenia (22%) |
| Metastatic Breast Cancer [2] | FGFR1-amplified | Phase II (FINESSE) | 19% | Information on direct comparison with other agents is limited |
This compound is an oral, multi-target tyrosine kinase inhibitor that selectively blocks the tyrosine kinase activity of VEGFR1-3, FGFR1-3, and PDGFRα/β [1] [4] [2]. Its activity against FGFR is key for tumors driven by FGFR pathway alterations.
Diagram: Simplified FGFR Signaling Pathway and this compound Inhibition. In tumors with FGFR copy number variations (CNVs) like amplifications, the pathway is constitutively active, driving tumor growth. This compound directly targets the receptor to inhibit this signaling cascade [5] [6].
The methodologies below are critical for identifying patients who may benefit from this compound.
For researchers and drug development professionals, the data suggests several key points:
The table below summarizes the key characteristics of Lucitanib and compares it with Afatinib and Tivozanib, which represent different profiles within the class of tyrosine kinase inhibitors.
| Feature | This compound | Afatinib | Tivozanib |
|---|---|---|---|
| Primary Targets | VEGFR1-3, FGFR1-3, PDGFRα/β [1] [2] [3] | EGFR, HER2, HER4 [4] [5] | VEGFR1-3 [6] |
| Key Mechanism | Potent, selective inhibitor of tyrosine kinase activity; simultaneous anti-angiogenic & direct antitumor action in FGFR-aberrant cancers [1] [2] | Irreversible covalent binding to kinase domains [4] [5] | Selective inhibition of VEGF receptors, suppressing angiogenesis [6] |
| Absorption & Administration | Oral; once daily; high between-subject PK variability [3] | Oral; ( T_{max} ) 2–5 hours; food reduces exposure [4] [5] | Oral; ( T_{max} ) 2–24 hours; food-independent AUC [6] |
| Distribution & Protein Binding | Information not available in search results | Information not available in search results | >99% protein binding [6] |
| Metabolism | Not significantly affected by CYP3A4 inhibitors/inducers [3] | Minimal metabolism; not a CYP substrate/inhibitor [4] [5] | >90% circulates unchanged; metabolized by CYP3A4, CYP1A1, UGTs [6] |
| Elimination Half-life | Suitable for once-daily dosing [1] | ~37 hours [4] [5] | 4.5–5.1 days [6] |
| Excretion | Information not available in search results | Feces (~85%), urine (~5%) [4] [5] | Feces (79%), urine (12%) [6] |
| Key Clinical PK Findings | PopPK best described by 2-compartment model; body weight explains some variability [3] | Exposure increases slightly more than dose proportionally (20-50 mg) [4] [5] | Strong CYP3A4 inducers reduce half-life and total exposure [6] |
To ensure the reproducibility of the data presented, here is a summary of the key experimental methodologies from the cited studies.
1. Phase I/IIa Clinical Study (this compound) [1]
2. Population Pharmacokinetic (PopPK) Modeling (this compound) [3]
3. In Vitro & In Vivo Activity Studies (this compound) [2]
The following diagrams illustrate the core signaling pathways targeted by these agents and a generalized workflow for the key experiments cited.
Diagram 1: Targeted Signaling Pathways in Cancer. This figure illustrates the common mechanism of tyrosine kinase inhibitors (TKIs). Extracellular ligands bind to receptor tyrosine kinases (RTKs), triggering intracellular downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis. Small-molecule TKIs like this compound, Afatinib, and Tivozanib exert their effects by binding to and inhibiting these receptors [1] [2] [4].
Diagram 2: Key Experimental Workflow. This diagram outlines the standard sequential workflow for generating the pharmacokinetic and pharmacodynamic data presented in this guide, moving from foundational in vitro studies to comprehensive population-level analysis [1] [2] [3].
Unique Target Profile of this compound: Unlike the selective VEGF-inhibitor Tivozanib or the EGFR/HER2-focused Afatinib, this compound's distinct value lies in its simultaneous targeting of VEGFR and FGFR pathways [1] [2]. This makes it particularly relevant for tumors where FGFR signaling acts as an oncogenic driver or a mechanism of escape from anti-VEGF therapy.
Handling Pharmacokinetic Variability: A critical finding for this compound is the high between-subject pharmacokinetic variability observed in clinical studies, which was only partially explained by body weight [3]. This underscores the importance of a safety-based dose-titration strategy in clinical practice to optimize individual patient exposure and outcomes, rather than relying on a fixed dose for all.
Differentiation in Drug-Drug Interactions: The metabolism and interaction profiles differ significantly. Afatinib and this compound have a low potential for CYP450-mediated interactions, making them easier to manage in polypharmacy scenarios [3] [4]. In contrast, Tivozanib is metabolized by CYP3A4, requiring caution with strong inducers or inhibitors of this enzyme [6].